Home > Products > Screening Compounds P97045 > N,N-dimethyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxamide
N,N-dimethyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxamide -

N,N-dimethyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxamide

Catalog Number: EVT-5809969
CAS Number:
Molecular Formula: C15H25N5O2
Molecular Weight: 307.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Relevance: This compound, like the target compound N,N-dimethyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxamide, features a pyrazole ring directly attached to a carbonyl group. The presence of a substituted phenyl ring attached to the carbonyl group in both compounds further strengthens their structural similarity. The research highlights the pharmacological significance of modifications to substituents on the pyrazole and phenyl rings, as evidenced by the impact of the 5-(substituted aminoacetamide) group on the activity profile []. (https://www.semanticscholar.org/paper/dc4f294d30512bdf763c607c95baa98d413dd0c9)

2-(Diethylamino)acetamide

    Compound Description: Identified as a potential antipsychotic agent, this compound displayed activity similar to known antipsychotics, such as reducing spontaneous locomotion in mice at doses that did not induce ataxia []. Importantly, it demonstrated selective inhibition of conditioned avoidance in both rats and monkeys, a characteristic shared with established antipsychotic drugs [].

    Relevance: While this compound lacks a pyrazole ring, it was identified alongside (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, which shares a significant structural resemblance to N,N-dimethyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxamide, in a study exploring antipsychotic-like activities []. The research highlights a series of compounds with a shared pharmacological profile, suggesting potential alternative structures for antipsychotic activity that do not involve direct dopamine receptor binding []. (https://www.semanticscholar.org/paper/dc4f294d30512bdf763c607c95baa98d413dd0c9)

2-[[3-(2-Methyl-1-piperidinyl)propyl]-amino]acetamide

    Compound Description: Similar to 2-(diethylamino)acetamide, this compound emerged as a potential antipsychotic agent, exhibiting comparable effects to known antipsychotics in behavioral assays []. Importantly, this compound, alongside 2-(diethylamino)acetamide, did not elicit dystonic movements in haloperidol-sensitized cebus monkeys, a primate model for extrapyramidal side effects often associated with antipsychotic medications [].

    Relevance: This compound, while lacking a pyrazole ring like 2-(diethylamino)acetamide, was investigated within the same study as (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, a compound structurally akin to N,N-dimethyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxamide []. The research underscores the potential for identifying novel antipsychotic compounds with mechanisms distinct from typical dopamine receptor antagonism []. (https://www.semanticscholar.org/paper/dc4f294d30512bdf763c607c95baa98d413dd0c9)

(S)-5-(4-Hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (AZD3965)

    Compound Description: This compound acts as a monocarboxylate transporter 1 (MCT1) inhibitor. It effectively mitigated the toxicodynamic effects of γ-hydroxybutyric acid (GHB), whether GHB was administered intravenously, orally, or as its prodrug γ-butyrolactone (GBL) [].

    Relevance: AZD3965 and N,N-dimethyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxamide both share a common structural feature: the presence of a substituted pyrazole ring. This shared motif suggests potential for similar biological activities or interactions with specific targets. Notably, AZD3965's ability to reduce GHB's effects by influencing its toxicokinetics and brain uptake through MCT1 inhibition highlights the pharmacological relevance of substituted pyrazole-containing compounds in modulating drug transport and distribution []. (https://www.semanticscholar.org/paper/0bc862a84ae2326aa9080f94ba70f2155a27eb22)

6-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-[[(4S)-4-hydroxy-2-isoxazolidinyl]carbonyl]-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (AR-C155858)

    Compound Description: This compound serves as a monocarboxylate transporter 1 (MCT1) inhibitor, demonstrating efficacy in mitigating the toxicodynamic effects of γ-hydroxybutyric acid (GHB) administered through various routes, including intravenously, orally, and as its prodrug γ-butyrolactone (GBL) []. Notably, AR-C155858, along with AZD3965, exerted its effects by influencing GHB toxicokinetics, particularly by reducing GHB brain concentrations, thereby alleviating GHB-induced respiratory depression [].

    Relevance: AR-C155858 shares a crucial structural element with N,N-dimethyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxamide: a substituted pyrazole ring. This commonality suggests a possible link to shared biological activities or interactions with particular targets. The ability of AR-C155858, similar to AZD3965, to influence GHB's effects by modifying its transport and brain distribution via MCT1 inhibition underscores the potential pharmacological importance of compounds containing substituted pyrazole rings in regulating drug pharmacokinetics []. (https://www.semanticscholar.org/paper/0bc862a84ae2326aa9080f94ba70f2155a27eb22)

Properties

Product Name

N,N-dimethyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxamide

IUPAC Name

N,N-dimethyl-4-(5-methyl-1-propylpyrazole-4-carbonyl)piperazine-1-carboxamide

Molecular Formula

C15H25N5O2

Molecular Weight

307.39 g/mol

InChI

InChI=1S/C15H25N5O2/c1-5-6-20-12(2)13(11-16-20)14(21)18-7-9-19(10-8-18)15(22)17(3)4/h11H,5-10H2,1-4H3

InChI Key

WOFIDEFUUGHBHI-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C=N1)C(=O)N2CCN(CC2)C(=O)N(C)C)C

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N2CCN(CC2)C(=O)N(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.